3-Bromo-4-methylthiophene
Overview
Description
3-Bromo-4-methylthiophene is a useful research compound. Its molecular formula is C5H5BrS and its molecular weight is 177.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Materials Synthesis
3-Bromo-4-methylthiophene is used in the synthesis of organic electronic materials. For instance, its selective direct arylation with aryl bromides forms a library of 2-aryl-4-bromo-5-methylthiophenes. This method is significant for preparing functional organic electronic materials due to its selectivity and high yield (27–63%) (Vamvounis & Gendron, 2013).
Optical Properties and Structure Studies
The optical properties and crystal structures of derivatives starting from commercial this compound are extensively researched. One study focused on the synthesis of specific compounds, analyzing their absorption and photoluminescence properties in relation to their structural characteristics (Sotgiu et al., 2003).
Polymer Synthesis
This compound is a crucial intermediate in synthesizing novel polythiophenes with distinct properties. These polymers have been studied for their thermal, optical, and electrochemical properties, offering insights into their potential applications in various fields (Tapia et al., 2010).
Electrochemical Applications
Studies on electrochemically induced substitution of polythiophenes have used this compound. These investigations provide valuable data on the conductive and electroactive properties of substituted polymers, essential for developing advanced materials in electronics (Qi, Rees, & Pickup, 1996).
Photochromic Behavior
Research on novel photochromic compounds starting from this compound has been conducted. These studies are crucial for understanding the photochromic behavior of these compounds, which is important for applications in optical storage and display devices (Liu, Yang, & Yu, 2008).
Safety and Hazards
3-Bromo-4-methylthiophene is classified as a combustible liquid (Hazard Statement: H227) . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Safety measures include keeping the substance away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
3-Bromo-4-methylthiophene is a chemical compound used in the field of organic synthesisIt is known to be used as a reagent in various chemical reactions, implying that its targets could be a wide range of organic compounds .
Mode of Action
this compound is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, it acts as an organoboron reagent, participating in carbon–carbon bond-forming reactions. The process involves the oxidative addition of this compound to a palladium catalyst, followed by transmetalation with a boron compound .
Biochemical Pathways
Its role in suzuki–miyaura cross-coupling reactions contributes to the synthesis of a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds synthesized .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through Suzuki–Miyaura cross-coupling reactions . The specific molecular and cellular effects would depend on the nature of these compounds.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Additionally, the compound’s stability may be influenced by factors such as temperature, light, and air exposure.
Properties
IUPAC Name |
3-bromo-4-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-7-3-5(4)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUSOPVRLCFJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370584 | |
Record name | 3-Bromo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30318-99-1 | |
Record name | 3-Bromo-4-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30318-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 3-Bromo-4-methylthiophene play in the synthesis of polymers and what are the characteristics of the resulting materials?
A1: this compound serves as a key monomer in the synthesis of polythiophenes [, ]. The bromine atom provides a reactive site for polymerization reactions, typically through metal-catalyzed cross-coupling reactions like Stille or Suzuki coupling. The methyl group on the thiophene ring can influence the polymer's electronic properties and solubility.
Q2: What analytical techniques are commonly employed to characterize polymers synthesized using this compound?
A2: Researchers rely on a suite of techniques to characterize polymers derived from this compound. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the polymer's structure and composition [].
- Gel Permeation Chromatography (GPC): GPC determines the molecular weight distribution of the synthesized polymer, providing insights into the polymerization process [].
- UV-Vis Spectroscopy: This method helps analyze the polymer's optical properties, which are crucial for applications like light-emitting diodes or sensors [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.